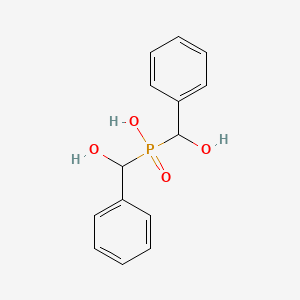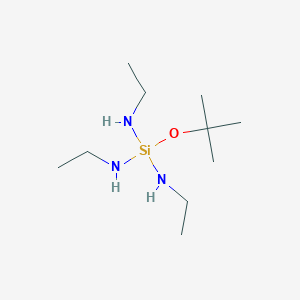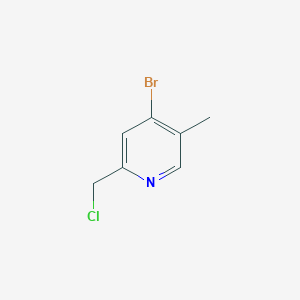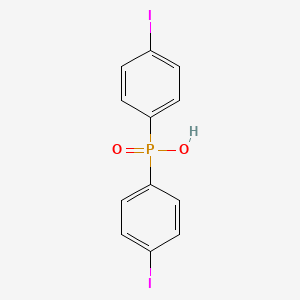
Phenacyldiphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyldiphenylphosphine oxide is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of a phosphine oxide group attached to a phenacyl group and two phenyl groups. This compound has garnered attention due to its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenacyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenacyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Phenacyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenacyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenacyldiphenylphosphine oxide has a wide range of applications in scientific research, including:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems where its metal-binding properties can be leveraged.
Wirkmechanismus
The mechanism by which phenacyldiphenylphosphine oxide exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine oxide group acts as a donor, forming stable complexes with metals such as lanthanides. These complexes exhibit unique luminescent properties, making them valuable in various applications. The molecular targets and pathways involved include the coordination sites on the metal ions and the electronic interactions between the ligand and the metal center .
Vergleich Mit ähnlichen Verbindungen
Phenacyldiphenylphosphine oxide can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Similar in structure but lacks the phenacyl group, leading to different reactivity and applications.
Phenylphosphine oxide: Contains only one phenyl group, resulting in distinct chemical properties.
Diphenylphosphine oxide: Lacks the phenacyl group, making it less versatile in forming complexes with metal ions.
Uniqueness: this compound’s uniqueness lies in its combination of the phenacyl group with the phosphine oxide moiety, which enhances its ability to form stable and luminescent metal complexes. This makes it particularly valuable in coordination chemistry and materials science .
Eigenschaften
CAS-Nummer |
1733-58-0 |
|---|---|
Molekularformel |
C20H17O2P |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C20H17O2P/c21-20(17-10-4-1-5-11-17)16-23(22,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
VCPZZWOAQNHOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)

![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)


![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)

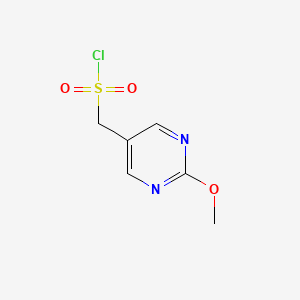
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
